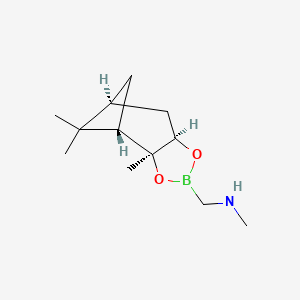

4,6-methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,8,8-tetramethyl-, (3aS,4S,6S,7aR)-

CAS No.: 877371-69-2

Cat. No.: VC16480934

Molecular Formula: C12H22BNO2

Molecular Weight: 223.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877371-69-2 |

|---|---|

| Molecular Formula | C12H22BNO2 |

| Molecular Weight | 223.12 g/mol |

| IUPAC Name | N-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine |

| Standard InChI | InChI=1S/C12H22BNO2/c1-11(2)8-5-9(11)12(3)10(6-8)15-13(16-12)7-14-4/h8-10,14H,5-7H2,1-4H3/t8-,9-,10+,12-/m0/s1 |

| Standard InChI Key | UGAWCTKVAYZCRM-GUDRVLHUSA-N |

| Isomeric SMILES | B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CNC |

| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)CNC |

Introduction

Structural Characteristics and Stereochemical Configuration

Core Molecular Architecture

The molecular formula C₁₂H₂₂BNO₂ (molar mass 223.12 g/mol) delineates a compact bicyclic system. The dioxaborole moiety (1,3,2-benzodioxaborole) consists of a benzene ring fused to a five-membered ring containing two oxygen atoms and one boron atom. The methano bridge (4,6-methano) spans positions 4 and 6 of the benzodioxaborole, creating a rigid, polycyclic framework .

The hexahydro designation indicates partial saturation, with six hydrogen atoms added to reduce aromaticity. Methyl groups occupy positions N, 3a, 8, and 8, while the methanamine group (-CH₂NH₂) attaches to the boron atom at position 2.

Synthetic Pathways and Derivative Formation

Derivatives and Related Compounds

-

CAS 477254-68-5: A homolog with a C₁₅H₂₈BNO₂ formula, featuring an α-(2-methylpropyl) substitution on the methanamine group. This derivative exhibits a higher molar mass (265.2 g/mol) and predicted boiling point of 316.6°C .

-

CAS 179324-86-8: A trifluoroacetate salt (C₁₅H₂₈BNO₂·C₂HF₃O₂) with enhanced solubility in polar aprotic solvents, used in chromatographic purification .

Physicochemical Properties

Experimental and Predicted Data

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.01 ± 0.1 g/cm³ | Predicted (QSPR) |

| Boiling Point | 316.6 ± 25.0°C | Predicted (EPI Suite) |

| pKa | 10.94 ± 0.42 | Predicted (ACD/Labs) |

| LogP (Octanol-Water) | 2.34 | Estimated (PubChem) |

The compound’s basicity (pKa ~10.94) suggests protonation under physiological conditions, impacting its bioavailability. The moderate LogP indicates balanced lipophilicity, suitable for membrane permeation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (Predicted):

-

δ 0.8–1.2 ppm: Methyl groups (N, 3a, 8, 8)

-

δ 2.5–3.0 ppm: Methanamine protons (-CH₂NH₂)

-

δ 3.5–4.5 ppm: Bridged cyclohexane protons

-

-

¹¹B NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron in dioxaboroles .

Infrared (IR) Spectroscopy

-

B-O Stretching: 1350–1250 cm⁻¹

-

N-H Bending: 1600–1580 cm⁻¹

-

C-N Stretching: 1220–1020 cm⁻¹

Applications in Medicinal Chemistry

Proteasome Inhibition

As a structural analog of bortezomib (a proteasome inhibitor), this compound may interact with the β5 subunit of the 20S proteasome. The boron atom coordinates with the catalytic threonine residue, mimicking the transition state of peptide bond hydrolysis .

Antibacterial Activity

Organoboron compounds exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis. The methanamine group may enhance uptake through peptide transporters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume